molecular formula C9H19ClN2O2 B1525233 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride CAS No. 1236261-42-9

2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride

Cat. No. B1525233
M. Wt: 222.71 g/mol
InChI Key: UUQHTBNWONYHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride” is a compound that has been mentioned in the context of being a selective ALK-2 inhibitor . ALK-2, also known as activin A receptor, type I (ACVR1) or as serine threonine protein kinase receptor R1 (SKR1), is a protein kinase which in humans is encoded by the ACVR1 gene .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis Approaches : A study described an efficient and convenient approach for synthesizing tetrahydrobenzo[b]pyran derivatives using hexadecyltrimethyl ammonium bromide in aqueous media, highlighting the importance of green chemistry principles in the synthesis of complex molecules (Jin et al., 2004).

  • Environmental Friendly Catalysis : Introduction of taurine as a green bio-organic catalyst for promoting organic reactions under green conditions demonstrates the move towards more sustainable and less toxic synthetic routes in chemical research (Shirini & Daneshvar, 2016).

Biological and Pharmacological Research

  • Antitumor and Antioxidant Activities : Synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles indicated potential antitumor and antioxidant activities. This research suggests a pathway for developing compounds with significant biological activities, which might be relevant to similar compounds like 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride (Hamama et al., 2013).

Advanced Materials and Applications

  • Polynucleotide Analogs : Research into the synthesis and characterization of polynucleotide analogs incorporating dihydropyran-containing nucleic acid bases offers insights into the potential of pyran derivatives in biotechnology and materials science (Han et al., 1992).

properties

IUPAC Name

2-amino-N-(oxan-4-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-7(10)9(12)11-6-8-2-4-13-5-3-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQHTBNWONYHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.